(2E)-2-cyano-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-2-cyano-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a complex organic molecule featuring a cyano group, a sulfamoyl-substituted phenyl ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base.
Coupling with Cyano and Ethoxyphenyl Groups: The final step involves coupling the intermediate with cyano and ethoxyphenyl groups through a condensation reaction, often facilitated by a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and oxazole moieties.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the target functional group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s sulfamoyl group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamide groups.
Medicine
In medicinal chemistry, the compound could be explored for its potential as an anti-inflammatory or anticancer agent, given the biological activity of related sulfonamide and oxazole derivatives .
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The cyano group could participate in hydrogen bonding or electrostatic interactions with the enzyme’s active site, while the sulfamoyl group could mimic the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Oxazole Derivatives: Compounds like 2,5-dimethyl-1,3-oxazole, which have applications in pharmaceuticals and materials science.
Uniqueness
What sets (2E)-2-cyano-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide apart is its combination of functional groups, which provides a unique set of chemical properties and potential biological activities. The presence of both a cyano group and an ethoxyphenyl group, along with the sulfamoyl and oxazole moieties, makes it a highly versatile compound for various applications.
Properties
Molecular Formula |
C23H22N4O5S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(4-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H22N4O5S/c1-4-31-20-9-5-17(6-10-20)13-18(14-24)22(28)25-19-7-11-21(12-8-19)33(29,30)27-23-15(2)16(3)26-32-23/h5-13,27H,4H2,1-3H3,(H,25,28)/b18-13+ |
InChI Key |
GLIDSQXRJJGXOK-QGOAFFKASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
Origin of Product |
United States |
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